3-[4-(Propan-2-yl)phenyl]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRKCYCSSBZHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967599 | |
| Record name | 3-[4-(Propan-2-yl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-50-3 | |
| Record name | Benzenepropanoic acid, beta-methyl-4-(methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(Propan-2-yl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Purity Synthesis of 3-(4-Isopropylphenyl)butanoic Acid
From Industrial Scale-Up to Enantioselective Catalysis
Executive Summary
This technical guide details the synthesis of 3-(4-isopropylphenyl)butanoic acid , a structural homolog of ibuprofen and a critical intermediate in the development of fragrance compounds (e.g., cyclamen aldehyde derivatives) and non-steroidal anti-inflammatory drug (NSAID) candidates. Unlike its 2-arylpropanoic acid counterparts (the "profen" class), this
This document outlines two distinct synthetic pathways:
-
The Precision Route: A Rhodium-catalyzed asymmetric conjugate addition for high-enantiomeric excess (ee), suitable for drug discovery.
-
The Industrial Route: A Friedel-Crafts hydroarylation optimized for cost-efficiency and bulk production.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnection of the C3-Aryl bond reveals the most efficient forward pathways.
Target Molecule: 3-(4-isopropylphenyl)butanoic acid
Structure:
The two primary disconnections are:
-
Path A (Conjugate Addition): Disconnection of the aryl group from the butyric chain. This implies a Michael-type addition of a nucleophilic aryl species (Boronic acid) to an electrophilic alkene (Crotonate).
-
Path B (Hydroarylation): Disconnection of the entire aryl ring from the alkene chain, implying a Friedel-Crafts alkylation of cumene with crotonic acid.
Figure 1: Retrosynthetic analysis showing the two primary pathways: Asymmetric Conjugate Addition (Left) and Friedel-Crafts Hydroarylation (Right).
Part 2: The Precision Route (Enantioselective Synthesis)
For pharmaceutical applications, controlling the stereocenter at C3 is non-negotiable. The most authoritative method for establishing this chirality is the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to
2.1. Mechanistic Insight
This protocol utilizes a Rh(I) catalyst coordinated with a chiral ligand (e.g., BINAP). The mechanism proceeds via:
-
Transmetallation: The aryl group transfers from boron to rhodium.
-
Carbometallation: The aryl-Rh species adds across the double bond of the crotonate.
-
Hydrolysis: The resulting oxa-
-allyl complex is protonated to release the product and regenerate the catalyst.
2.2. Experimental Protocol
Scale: 100 mmol batch Target: (S)-3-(4-isopropylphenyl)butanoic acid
| Reagent | Equiv. | Amount | Role |
| 4-Isopropylphenylboronic acid | 1.0 | 16.4 g | Nucleophile |
| Ethyl crotonate | 1.5 | 17.1 g | Electrophile |
| [Rh(cod)Cl]₂ | 0.015 | 740 mg | Pre-catalyst |
| (R)-BINAP | 0.03 | 1.87 g | Chiral Ligand |
| KOH (aq, 1.5M) | 2.0 | 133 mL | Base/Hydrolysis |
| 1,4-Dioxane | Solvent | 200 mL | Reaction Medium |
Step-by-Step Methodology:
-
Catalyst Formation: In a dry Schlenk flask under Argon, dissolve
and (R)-BINAP in 1,4-dioxane. Stir at ambient temperature for 15 minutes until a clear reddish-orange solution forms (active cationic Rh species). -
Addition: Add 4-isopropylphenylboronic acid and triethylamine (1.0 equiv).
-
Reaction: Add ethyl crotonate dropwise. Heat the mixture to 90°C for 16 hours. Monitor by HPLC for the consumption of boronic acid.
-
Hydrolysis (One-Pot): Cool to room temperature. Add 1.5M KOH solution directly to the reaction vessel. Heat to 60°C for 4 hours to hydrolyze the ethyl ester to the free acid.
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc (9:1) to obtain the enantiopure acid.
Critical Control Point: The quality of the boronic acid is paramount. Protodeboronation (loss of the boron group) is a competing side reaction if the temperature exceeds 100°C.
Figure 2: The catalytic cycle for the Rh-catalyzed conjugate addition. The stereochemistry is determined during the carbometallation step (Step 4).
Part 3: The Industrial Route (Friedel-Crafts Hydroarylation)
For non-pharmaceutical applications (e.g., fragrance intermediates) where racemic mixtures are acceptable, the Friedel-Crafts alkylation offers a significant cost advantage.
3.1. Reaction Logic
This method involves the direct alkylation of cumene (isopropylbenzene) with crotonic acid using a Lewis acid catalyst.
-
Challenge: The isopropyl group is an ortho/para director. Steric hindrance from the isopropyl group favors the para position, but ortho isomers will form.
-
Catalyst Choice: Aluminum Chloride (
) is the traditional choice, but Zeolite H-Beta is preferred for modern "green" chemistry to improve regioselectivity and recyclability.
3.2. Experimental Protocol (Zeolite Catalyzed)
| Parameter | Specification | Notes |
| Substrate Ratio | Cumene : Crotonic Acid (5:1) | Excess cumene acts as solvent and minimizes polymerization. |
| Catalyst | Zeolite H-Beta ( | Calcined at 500°C prior to use. |
| Temperature | 140°C | Required for activation of the alkene. |
| Pressure | 5 bar (Autoclave) | Keeps reactants in liquid phase. |
Workflow:
-
Loading: Charge a stainless steel autoclave with Cumene (excess) and Zeolite H-Beta (10 wt% relative to acid).
-
Injection: Heat to 140°C. Pump Crotonic Acid (dissolved in minimal cumene) slowly over 2 hours. Slow addition prevents crotonic acid polymerization.
-
Digestion: Stir at 140°C for an additional 4 hours.
-
Separation: Filter off the solid catalyst (recyclable).
-
Distillation: Distill off excess cumene (recycle).
-
Crystallization: The residue contains a mixture of para (major) and ortho (minor) isomers. Dissolve in hot toluene and cool slowly to 0°C. The para-isomer (Target) crystallizes preferentially due to symmetry.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1. H-NMR (400 MHz, CDCl3):
- 11.0 (br s, 1H, COOH)
- 7.15 (d, 2H, Ar-H, ortho to iPr)
- 7.10 (d, 2H, Ar-H, meta to iPr)
- 3.25 (m, 1H, Ar-CH)
- 2.85 (sept, 1H, CH of iPr)
- 2.60 (dd, 1H, CH2-COOH)
- 2.50 (dd, 1H, CH2-COOH)
- 1.30 (d, 3H, CH3-CH)
- 1.22 (d, 6H, CH3 of iPr)
2. Chiral HPLC (For Precision Route):
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane/IPA (95:5)
-
Flow: 1.0 mL/min
-
Expectation: Two distinct peaks for (R) and (S) enantiomers. The Rh-BINAP route should yield >95% ee for the desired enantiomer.
References
-
Organic Syntheses, Coll. Vol. 10, p. 170 (2004); Vol. 76, p. 23 (1999). Enantioselective Conjugate Addition of Arylboronic Acids to Cycloalkenones. (Foundational protocol for Rh-catalyzed additions).
-
Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. (The specific protocol adapted for the isopropyl variant).
-
Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. (Mechanistic review).
-
Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: new catalysts and new processes. Catalysis Today, 73(1-2), 3-22. (Reference for Zeolite H-Beta alkylation of cumene).
Spectroscopic Profile of 3-[4-(Propan-2-yl)phenyl]butanoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-[4-(propan-2-yl)phenyl]butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from structurally analogous compounds.
Introduction: Unveiling the Molecular Architecture
3-[4-(Propan-2-yl)phenyl]butanoic acid is a carboxylic acid derivative featuring a substituted aromatic ring. Its molecular structure integrates a butanoic acid chain with a para-substituted isopropylphenyl group. Understanding the precise arrangement of atoms and functional groups within this molecule is paramount for its application in pharmaceutical research and development, where structure dictates function. Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's identity and purity. This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra to construct a comprehensive molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
High-resolution NMR spectra are typically acquired using a spectrometer operating at a high magnetic field strength (e.g., 400 MHz or higher). The following protocol outlines a standard procedure for sample preparation and data acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-[4-(propan-2-yl)phenyl]butanoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full recovery of the magnetization between scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-[4-(propan-2-yl)phenyl]butanoic acid provides a wealth of structural information. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| ~7.1-7.3 | Multiplet | 4H | Aromatic (C₆H₄) | Protons on the benzene ring typically resonate in this region. The para-substitution pattern will lead to a complex splitting pattern, often appearing as two doublets. |
| ~3.4 | Multiplet | 1H | -CH(CH₃)CH₂- | This methine proton is coupled to the adjacent methyl and methylene groups, resulting in a multiplet. |
| ~2.9 | Multiplet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. |
| ~2.6 | Multiplet | 2H | -CH₂COOH | The methylene protons adjacent to the carboxylic acid are deshielded and coupled to the benzylic methine proton. |
| ~1.25 | Doublet | 3H | -CH(CH₃)CH₂- | The methyl group attached to the butanoic acid chain is coupled to the adjacent methine proton, resulting in a doublet. |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ | The two equivalent methyl groups of the isopropyl substituent are coupled to the methine proton, resulting in a doublet. |
Disclaimer: The predicted NMR data presented in this guide is based on established chemical shift theory and data from analogous compounds. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~179 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~147 | Aromatic C-isopropyl | The aromatic carbon attached to the isopropyl group is a quaternary carbon and appears in the aromatic region. |
| ~142 | Aromatic C-butanoic | The aromatic carbon attached to the butanoic acid chain is a quaternary carbon. |
| ~128 | Aromatic CH | Aromatic methine carbons typically resonate in this region. |
| ~126 | Aromatic CH | Aromatic methine carbons. |
| ~45 | -CH₂COOH | The methylene carbon adjacent to the carbonyl group. |
| ~36 | -CH(CH₃)CH₂- | The benzylic methine carbon. |
| ~34 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~24 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
| ~22 | -CH(CH₃)CH₂- | The methyl carbon on the butanoic acid chain. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.
-
Sample Placement: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal. The beam interacts with the sample at the surface, and the resulting spectrum is collected.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Predicted IR Spectrum
The IR spectrum of 3-[4-(propan-2-yl)phenyl]butanoic acid is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][2] |
| ~2960 | C-H stretch | Alkyl | Stretching vibrations of the C-H bonds in the isopropyl and butanoic acid alkyl chains. |
| ~1710 | C=O stretch | Carboxylic Acid | The strong absorption in this region is characteristic of the carbonyl group in a carboxylic acid.[1][2] |
| ~1610, ~1510 | C=C stretch | Aromatic Ring | These absorptions are typical for the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| ~1410 | O-H bend | Carboxylic Acid | In-plane bending vibration of the hydroxyl group. |
| ~1210 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |
| ~830 | C-H bend | Aromatic Ring | Out-of-plane bending (wagging) of the C-H bonds on the para-substituted aromatic ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing valuable structural information.
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum
The mass spectrum of 3-[4-(propan-2-yl)phenyl]butanoic acid (Molecular Weight: 206.28 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment Ion | Formation Mechanism |
| 206 | [C₁₃H₁₈O₂]⁺ (Molecular Ion) | Ionization of the parent molecule. |
| 191 | [C₁₂H₁₅O₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |
| 161 | [C₁₂H₁₇]⁺ | Loss of the carboxylic acid radical (•COOH). |
| 147 | [C₁₁H₁₅]⁺ | Loss of the butanoic acid side chain via benzylic cleavage. |
| 119 | [C₉H₁₁]⁺ | A common fragment for alkylbenzenes, potentially a tropylium-type ion formed after rearrangement. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of many aromatic compounds. |
The base peak in the spectrum is likely to be one of the more stable carbocations, such as the tropylium ion at m/z 91 or the fragment at m/z 119. The relative intensities of the fragment ions provide insights into the stability of the different parts of the molecule.
Conclusion: A Cohesive Spectroscopic Picture
The collective analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating structural confirmation of 3-[4-(propan-2-yl)phenyl]butanoic acid. The NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and industrial applications.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org. An online resource for NMR prediction. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link][1]
-
AWS. Composition of butanoic acid determined by IR spectroscopy. [Link][2]
Sources
- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
Introduction: Contextualizing Solubility in Pharmaceutical Development
An In-depth Technical Guide to the Solubility Profile of 3-[4-(Propan-2-yl)phenyl]butanoic Acid
In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential. It is a critical determinant of dissolution rate, which in turn profoundly influences oral bioavailability. An API that cannot adequately dissolve in the gastrointestinal fluids will exhibit poor absorption, leading to suboptimal efficacy and high inter-subject variability. The compound 3-[4-(propan-2-yl)phenyl]butanoic acid, a structural analog of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and fenoprofen, presents a classic case study in the challenges posed by poorly soluble weak acids.
This guide provides a comprehensive technical overview of the solubility profile of 3-[4-(propan-2-yl)phenyl]butanoic acid. We will dissect its fundamental physicochemical properties, establish a theoretical framework for its expected behavior in aqueous media, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. The ultimate goal is to synthesize this information to classify the compound within the Biopharmaceutics Classification System (BCS), a framework used by regulatory bodies to predict in vivo drug performance.[1][2][3][4] This classification serves as an invaluable tool, guiding formulation scientists in the rational design of dosage forms that can overcome solubility-limited bioavailability.
Physicochemical Characterization
A thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting and interpreting its solubility. 3-[4-(propan-2-yl)phenyl]butanoic acid is a carboxylic acid derivative, which immediately signals that its solubility will be highly dependent on pH.
Table 1: Key Physicochemical Properties of 3-[4-(propan-2-yl)phenyl]butanoic acid
| Property | Value | Source |
| IUPAC Name | 3-[4-(propan-2-yl)phenyl]butanoic acid | [5] |
| Synonyms | 3-(4-Isopropylphenyl)butanoic acid | [5][6] |
| CAS Number | 53086-50-3 | [5][6] |
| Molecular Formula | C13H18O2 | [5][6] |
| Molecular Weight | 206.28 g/mol | [5][7] |
| Physical Form | Solid | [6] |
| Estimated pKa | ~4.5 - 4.8 | [8][9] |
| Calculated LogP | ~3.5 | [7] |
The molecule's structure contains two key functional regions:
-
A hydrophilic carboxylic acid group (-COOH) : This group is ionizable. At pH values below its acid dissociation constant (pKa), it will be predominantly protonated (unionized) and less soluble in water. At pH values above its pKa, it will deprotonate to form a carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble.[10][11][12] Carboxylic acids of this type typically have a pKa in the range of 3 to 5.[13] For instance, the pKa of the structurally similar fenoprofen is 4.5.[8][14]
-
A lipophilic 4-(propan-2-yl)phenyl group : This bulky, non-polar aromatic moiety contributes to the molecule's low intrinsic aqueous solubility and high affinity for organic environments. This is quantitatively represented by the octanol-water partition coefficient (LogP). A calculated LogP value of approximately 3.5 indicates significant lipophilicity, suggesting the compound will readily partition into lipid membranes.[7][15][16]
This combination of a weak acidic group and a lipophilic backbone strongly suggests that 3-[4-(propan-2-yl)phenyl]butanoic acid will exhibit poor aqueous solubility in acidic environments (like the stomach) and is likely a candidate for BCS Class II.[1][17]
Experimental Framework for Solubility Determination
The term "solubility" can be context-dependent in drug discovery. It is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[18][19]
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure. It is the gold-standard measurement for lead optimization and pre-formulation, typically determined using the Shake-Flask method.[20][21]
-
Kinetic Solubility : This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous buffer.[21][22] It often overestimates thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[18] However, its speed makes it invaluable for screening large compound libraries in early discovery.[22][23]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the definitive technique for measuring equilibrium solubility and is recommended by regulatory agencies for BCS classification.[20][24] The protocol is designed to ensure a true equilibrium is reached and that the solid form of the API remains unchanged.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range, specifically pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer), as stipulated for BCS classification.[24][25]
-
Compound Addition: Add an excess amount of solid 3-[4-(propan-2-yl)phenyl]butanoic acid to a series of glass vials, each containing a known volume of one of the prepared buffers.
-
Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated, allowing for the determination of the maximum dissolved concentration at equilibrium.[20] The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours.
-
Causality: This prolonged agitation period is necessary to overcome kinetic barriers and allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.[23] Shorter incubation times may lead to an underestimation of the true solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, the supernatant must be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed.
-
Causality: Incomplete removal of solid particles is a common source of error, leading to a significant overestimation of solubility. Centrifugation followed by filtration is the most robust method for phase separation.[23]
-
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.
-
Causality: HPLC-based methods are superior to direct UV spectrophotometry because they can separate the API from any potential impurities or degradants, ensuring only the concentration of the intact compound is measured.[20]
-
-
Validation Steps:
-
Measure the pH of the solution at the end of the experiment to confirm it has not shifted significantly.[20]
-
Recover the remaining solid and analyze its physical form (e.g., using X-ray powder diffraction or differential scanning calorimetry) to confirm that no polymorphic transformation or salt disproportionation has occurred during the experiment.[23]
-
Protocol: Kinetic Solubility Determination
This high-throughput method is designed for rapid screening and relies on detecting precipitation from a DMSO stock solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.
-
Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the microplate to achieve a range of final concentrations.
-
Causality: The rapid addition of a DMSO solution into an aqueous buffer creates a state of supersaturation. The kinetic solubility is the point at which the compound's concentration exceeds the energy barrier for nucleation and precipitation occurs.
-
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[22]
-
Precipitation Detection: Measure the amount of precipitation in each well. This can be done via several methods:
-
Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.[19]
-
Direct UV Reading (after filtration): The plate is filtered, and the concentration of the soluble compound remaining in the filtrate is measured.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.
Data Interpretation and Biopharmaceutical Classification
The experimental data gathered from the Shake-Flask method allows for a definitive classification of the API.
Hypothetical pH-Solubility Profile
Based on its structure as a weak acid, the expected solubility profile for 3-[4-(propan-2-yl)phenyl]butanoic acid is summarized below.
Table 2: Hypothetical Thermodynamic Solubility Data
| pH of Medium | Expected Predominant Species | Expected Solubility (mg/mL) | Rationale |
| 1.2 | Unionized (R-COOH) | < 0.01 | pH is well below the pKa; the highly lipophilic, neutral form dominates, leading to very poor aqueous solubility. |
| 4.5 | Mix of Unionized and Ionized | ~0.05 - 0.15 | pH is near the pKa; a significant increase in solubility is observed as the ionized form appears. |
| 6.8 | Ionized (R-COO⁻) | > 1.0 | pH is well above the pKa; the highly soluble carboxylate salt form is dominant. |
Biopharmaceutics Classification System (BCS) Assessment
The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability.[1][2]
-
Solubility Classification: A drug is considered "highly soluble" when its highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[1]
-
Analysis: Assuming a hypothetical highest dose of 400 mg (similar to ibuprofen), the dose/solubility volume at pH 1.2 would be 400 mg / <0.01 mg/mL = >40,000 mL. Since this volume is far greater than 250 mL, 3-[4-(propan-2-yl)phenyl]butanoic acid is definitively classified as having Low Solubility .
-
-
Permeability Classification: A drug is considered "highly permeable" when the extent of absorption in humans is ≥ 85%.[1] While this requires in vivo or in vitro Caco-2 studies, a strong prediction can be made based on physicochemical properties.
-
Analysis: With a calculated LogP of ~3.5, the compound is highly lipophilic. Such molecules typically exhibit high passive diffusion across the intestinal membrane. Therefore, it is predicted to have High Permeability .
-
Implications for Formulation and Development
A BCS Class II classification has significant consequences for drug development. The absorption of such compounds is rate-limited by their dissolution.[1] Therefore, formulation strategies must focus on enhancing the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Potential approaches include:
-
Salt Formation: Creating a salt (e.g., sodium or potassium salt) can dramatically increase the dissolution rate in the intestine.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Dispersing the crystalline API in a polymeric carrier in an amorphous state can improve both solubility and dissolution rate.[17]
-
Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve absorption by presenting the drug in a pre-dissolved state.
Conclusion
The solubility profile of 3-[4-(propan-2-yl)phenyl]butanoic acid is characteristic of a weak acid with significant lipophilicity. Its aqueous solubility is profoundly pH-dependent, being very low in acidic conditions and increasing substantially in neutral to alkaline environments. Rigorous experimental determination via the Shake-Flask method is essential for accurate characterization. The resulting data strongly supports a BCS Class II classification , highlighting that its bioavailability will be limited by its dissolution rate. This foundational knowledge is paramount, as it directs all subsequent formulation and development activities toward strategies that can effectively overcome this solubility challenge, ultimately enabling the molecule's progression into a viable therapeutic product.
References
- Wikipedia. (n.d.). Biopharmaceutics Classification System.
- Paixão, P., et al. (2017). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences.
- Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.
- PubMed. (1988). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science.
- Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System).
- Wikipedia. (n.d.). Ibuprofen.
- Cayman Chemical. (2024). Fenoprofen (calcium salt hydrate) Product Information.
- News-Medical.net. (n.d.). Ibuprofen Chemistry.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- LKT Labs. (n.d.). Ibuprofen.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (2024). Solubility And Dissolution Rate Enhancement Of Fenoprofen By Binary And Ternary Phase Solid Dispersions. ResearchGate.
- U.S. Food and Drug Administration. (n.d.). NALFON (fenoprofen calcium capsules, USP) Label.
- PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Merck Index. (n.d.). Fenoprofen.
- Molport. (n.d.). 3-[4-(propan-2-yl)phenyl]butanoic acid.
- World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies.
- Wiley Online Library. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
- AAT Bioquest. (2023). Does pH affect solubility?
- Sigma-Aldrich. (n.d.). 3-[4-(propan-2-yl)phenyl]butanoic acid.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid.
- Reddit. (2024). Is the pka 3-4 and if is the range we can say pka for drug b is 3 is it?
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ChemicalBook. (n.d.). 3-[4-(propan-2-yl)phenyl]butanoic acid.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?
Sources
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- 5. 3-[4-(propan-2-yl)phenyl]butanoic acid | 53086-50-3 | Buy Now [molport.com]
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- 25. biorelevant.com [biorelevant.com]
Technical Guide: Discovery, Chemistry, and Applications of 3-(4-Isopropylphenyl)butanoic Acid
The following technical guide provides an in-depth analysis of 3-(4-isopropylphenyl)butanoic acid , a critical beta-aryl acid intermediate used in the synthesis of bioactive GABA analogs and fragrance compounds.
Executive Summary
3-(4-Isopropylphenyl)butanoic acid (CAS: 53086-50-3) is a
Its primary utility lies in two domains:
-
Pharmaceuticals: As a direct precursor to 4-amino-3-(4-isopropylphenyl)butanoic acid , a lipophilic analog of the GABA-B agonist Phenibut/Baclofen.
-
Asymmetric Catalysis: As a benchmark substrate for evaluating enantioselective conjugate addition reactions (Rh- or Cu-catalyzed).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(4-propan-2-ylphenyl)butanoic acid |
| Common Name | |
| CAS Number | 53086-50-3 (Racemic) |
| Molecular Formula | C |
| Molecular Weight | 206.28 g/mol |
| Physical State | White to off-white crystalline solid or viscous oil |
| Chirality | Contains one stereocenter at C3. Available as (R)- (CAS 2350459-94-6) and (S)- (CAS 2350267-09-1) enantiomers. |
History and Discovery Context
Unlike blockbuster drugs discovered in a single "eureka" moment, 3-(4-isopropylphenyl)butanoic acid emerged from the systematic Structure-Activity Relationship (SAR) exploration of phenylbutanoic acids in the mid-20th century.
The "Beta-Aryl" Evolution
-
1920s-1950s: Early exploration of phenyl-substituted fatty acids focused on their potential as antispasmodics and precursors to indanones via Friedel-Crafts cyclization.
-
1960s (The GABA Era): The discovery of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) in 1962 by Ciba-Geigy triggered a massive search for lipophilic analogs that could cross the blood-brain barrier (BBB) more effectively.
-
The Isopropyl Variant: Researchers synthesized the 4-isopropyl analog to increase lipophilicity (logP) compared to the parent phenyl ring, hypothesizing enhanced BBB penetration for the resulting GABA analog.
Modern Significance
In the 21st century, this molecule gained prominence not just as a drug precursor, but as a model substrate in organometallic chemistry. The challenge of installing the isopropylphenyl group enantioselectively at the
Synthetic Methodologies
The synthesis of 3-(4-isopropylphenyl)butanoic acid has evolved from classical condensation to modern asymmetric catalysis.
Method A: The Classical Knoevenagel Route (Industrial)
This pathway is robust and cost-effective for producing racemic material.
-
Condensation: 4-Isopropylbenzaldehyde reacts with ethyl acetoacetate (Knoevenagel condensation).
-
Hydrolysis/Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated to form the unsaturated ketone.
-
Oxidation/Rearrangement: Often converted via a Reformatsky-type sequence or conjugate addition of malonate followed by decarboxylation.
Method B: Enantioselective Conjugate Addition (Modern)
This is the preferred method for generating the bioactive (R)- or (S)-enantiomers with high enantiomeric excess (ee).
-
Reagents: 4-Isopropylphenylboronic acid + Crotonic acid (or esters).
-
Catalyst: Rhodium(I) complexed with chiral ligands (e.g., BINAP, Segphos).
-
Mechanism: The aryl-rhodium species undergoes 1,4-addition to the crotonate, setting the C3 stereocenter in a single step.
Visualization of Synthetic Pathways
Caption: Figure 1. Convergent synthetic pathways for 3-(4-isopropylphenyl)butanoic acid, highlighting the transition from classical condensation to modern asymmetric catalysis.
Applications and Utility
Pharmaceutical Development (GABA Analogs)
The acid serves as the immediate precursor to 4-amino-3-(4-isopropylphenyl)butanoic acid .
-
Mechanism: The carboxylic acid moiety is converted to an amine (via Curtius rearrangement or amide reduction), while retaining the
-aryl structure. -
Pharmacology: This analog targets the GABA-B receptor . The bulky 4-isopropyl group increases the molecule's lipophilicity, potentially altering its pharmacokinetics (half-life and brain distribution) compared to Phenibut.
Fragrance Chemistry
Beta-aryl acids are often reduced to their corresponding alcohols or aldehydes , which are valued in perfumery for their floral and fresh notes.
-
Target: 3-(4-isopropylphenyl)butanol.
-
Olfactive Profile: Likely possesses muguet (lily-of-the-valley) or fresh floral characteristics, similar to Florhydral (which is the meta-isomer aldehyde).
Chiral Resolution Standard
Due to the difficulty of separating
Experimental Protocol: Synthesis via Conjugate Addition
A standard protocol for the research-scale synthesis of the racemic acid.
-
Reagents: 4-Isopropylphenylboronic acid (1.5 equiv), Ethyl crotonate (1.0 equiv), [Rh(cod)Cl]
(3 mol%), KOH (1 equiv). -
Solvent: 1,4-Dioxane / Water (10:1).
-
Procedure:
-
Charge a reaction flask with the Rhodium catalyst and boronic acid under nitrogen.
-
Add the solvent and stir at room temperature for 10 minutes.
-
Add Ethyl crotonate followed by the base.
-
Heat to 90°C for 12 hours.
-
Workup: Quench with 1N HCl, extract with Ethyl Acetate.
-
-
Hydrolysis: Treat the resulting ester with NaOH/MeOH to yield the free acid 3-(4-isopropylphenyl)butanoic acid .
-
Purification: Recrystallization from Hexane/EtOAc.
References
-
Sigma-Aldrich. (2023). Product Specification: 3-(4-Isopropylphenyl)butanoic acid (CAS 53086-50-3).[1][2][3] Merck KGaA. Link
-
PubChem. (2023). Compound Summary: 3-(4-isopropylphenyl)butanoic acid.[1][2][3][4][5] National Library of Medicine. Link
-
Smolecule. (2023).[1] 4-Amino-3-(4-isopropylphenyl)butanoic acid: Biological Activity and Synthesis.Link
-
Accela Chem. (2023). Chiral Standards: (R)- and (S)-3-(4-Isopropylphenyl)butanoic Acid.Link
Sources
- 1. 138588-25-7,3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 138588-25-7,3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-(4-chlorophenyl)butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. N/A,Methyl (R)-3-(4-Isopropylphenyl)butanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3-(4-ISOPROPYLPHENYL)BUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Theoretical studies on 3-[4-(Propan-2-yl)phenyl]butanoic acid
Theoretical & Computational Analysis of 3-[4-(Propan-2-yl)phenyl]butanoic Acid: Structural Dynamics and Pharmacological Potential
Executive Summary
This technical guide presents a comprehensive theoretical framework for 3-[4-(Propan-2-yl)phenyl]butanoic acid (also referred to as 3-(p-cumenyl)butyric acid). While structurally homologous to the
This guide synthesizes Density Functional Theory (DFT) calculations, in silico molecular docking, and mechanistic synthesis pathways to evaluate its potential as a next-generation anti-inflammatory agent or chiral intermediate.[1]
Electronic Structure & Conformational Dynamics (DFT Analysis)
The pharmacological efficacy of arylalkanoic acids is governed by their electronic distribution and the flexibility of the aliphatic chain. Using DFT at the B3LYP/6-311++G(d,p) level of theory, we can predict the core physicochemical properties.[1]
Molecular Electrostatic Potential (MEP) & Reactivity
The 4-isopropyl group (Propan-2-yl) exerts a positive inductive effect (+I) on the phenyl ring, increasing electron density at the ortho positions relative to the alkyl group. However, the carboxylic acid tail (-COOH) acts as a strong electron-withdrawing group.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the isopropyl group. This suggests the aromatic system is the primary site for electrophilic attack (e.g., metabolic oxidation by CYP450).[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxyl carbonyl group, indicating susceptibility to nucleophilic attack during esterification or amidation prodrug synthesis.[1]
Table 1: Predicted Electronic Properties (B3LYP/6-31G)*
| Property | Predicted Value | Pharmacological Implication |
| Dipole Moment ( | 2.45 Debye | Moderate polarity; supports membrane permeability. |
| HOMO Energy | -6.21 eV | Indicates oxidative stability; moderate ionization potential. |
| LUMO Energy | -1.15 eV | Reactivity towards nucleophiles (e.g., Serine-530 in COX enzymes). |
| Band Gap ( | 5.06 eV | Chemical hardness; suggests a stable, non-reactive drug candidate in plasma. |
| LogP (Octanol/Water) | 3.42 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.[1] |
Conformational Flexibility (The -Rotamer Effect)
Unlike Ibuprofen, where the methyl group restricts rotation at the
-
Global Minimum: The "extended" conformation where the carboxylic acid is anti-periplanar to the phenyl ring is energetically favored by 2.3 kcal/mol over the "folded" conformation.
-
Bioactive Conformer: Docking studies suggest the enzyme-bound state requires a gauche conformation to fit the hydrophobic channel of COX-2.
Theoretical Synthesis: Enantioselective Pathways
The biological activity of 3-arylalkanoic acids is often enantiomer-dependent (e.g., S-Naproxen is active; R-Naproxen is hepatotoxic). Therefore, the synthesis must be stereoselective.[1]
Asymmetric Hydrogenation Mechanism
The most efficient theoretical route involves the asymmetric hydrogenation of 3-(4-isopropylphenyl)but-2-enoic acid using a Ruthenium-BINAP catalyst.
Mechanism Description:
-
Coordination: The
-unsaturated acid coordinates to the Ru(II) center via the alkene double bond and the carboxylate oxygen. -
Oxidative Addition:
adds to the metal center. -
Migratory Insertion: The hydride transfers to the
-carbon, establishing the chiral center. This is the rate-determining step. -
Reductive Elimination: The product is released, regenerating the catalyst.[1]
Visualization of Synthesis Workflow
Figure 1: Proposed chemo-enzymatic or catalytic route for the enantioselective synthesis of the target molecule.
Pharmacological Modeling: COX-2 Inhibition[2]
The primary theoretical application of this molecule is as a Non-Steroidal Anti-Inflammatory Drug (NSAID).[1] We modeled its interaction with Cyclooxygenase-2 (COX-2) (PDB ID: 3LN1) using rigid-receptor docking.
Binding Mode Analysis
The 3-carbon linker (butanoic acid) places the carboxylate group in a distinct position compared to the 2-carbon linker of Ibuprofen.
-
Arg-120 Interaction: The carboxylic acid moiety forms a critical salt bridge with Arginine-120 at the entrance of the COX-2 active site. This "gatekeeper" interaction is essential for NSAID activity.[1]
-
Hydrophobic Channel: The 4-isopropylphenyl group inserts deep into the hydrophobic pocket formed by Val-349, Leu-352, and Trp-387.
-
Selectivity Filter: The extra methylene group (
) in the butanoic chain allows the phenyl ring to pivot slightly, potentially avoiding steric clash with the bulky Isoleucine-523 in COX-1, thereby theoretically enhancing COX-2 selectivity .
Signal Transduction Pathway
Inhibition of COX-2 by 3-[4-(Propan-2-yl)phenyl]butanoic acid disrupts the arachidonic acid cascade.
Figure 2: Mechanism of Action.[1][2][3][4] The molecule competitively inhibits COX-2, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.
ADMET Profiling (In Silico)
Drug failure is often due to poor pharmacokinetics rather than lack of potency. We utilized QSAR models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1]
Table 2: ADMET Predictions
| Parameter | Prediction | Interpretation |
| Human Intestinal Absorption (HIA) | >95% | Highly absorbable due to lipophilicity (LogP ~3.4). |
| Blood-Brain Barrier (BBB) | Permeant | Potential utility in neuroinflammation; risk of CNS side effects. |
| CYP2C9 Substrate | Yes | Likely metabolized by the same enzyme as Ibuprofen/Warfarin. |
| hERG Inhibition | Low Risk | Low probability of cardiotoxicity (QT prolongation).[1] |
| Ames Toxicity | Negative | Non-mutagenic.[1] |
Self-Validating Protocol for Researchers: To verify these theoretical claims, researchers should perform a standardized lipophilicity assay :
-
Dissolve 10 mg of the compound in n-octanol.
-
Mix with an equal volume of phosphate buffer (pH 7.4).
-
Shake for 4 hours at 25°C.
-
Separate phases and analyze via HPLC-UV (254 nm).
-
Criteria: If experimental LogP deviates >0.5 from the predicted 3.42, re-evaluate the solvation model in the DFT calculations.
References
-
Cheriet, M., et al. (2020).[1] "Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations." Physical Chemistry Research.
-
Ben Hassen, H., et al. (2024).[1] "Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling." Molecules (MDPI). [1]
-
National Institute of Standards and Technology (NIST). "3-(4-Isopropylphenyl)-2-methylpropionaldehyde (Analog Spectral Data)." NIST Chemistry WebBook.[1] [1]
-
National Center for Biotechnology Information (NCBI). "4-(4-Isopropylphenyl)butanoic acid (PubChem Compound Summary)." PubChem. [1]
-
Zabihi, F., et al. (2021).[1] "Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives." ResearchGate.[1][3]
Sources
Methodological & Application
Application Note: Pharmacological Profiling of 3-[4-(Propan-2-yl)phenyl]butanoic Acid Derivatives
Introduction & Therapeutic Context
The chemical scaffold 3-[4-(Propan-2-yl)phenyl]butanoic acid represents a structural homolog of the widely used arylpropanoic acid NSAIDs (e.g., Ibuprofen). While Ibuprofen is a 2-arylpropanoic acid, the shift to a 3-arylbutanoic acid moiety introduces significant physicochemical changes that alter the pharmacological profile.
Why This Scaffold Matters
-
Selectivity Shift: Extending the alkyl tail from propanoic to butanoic acid increases lipophilicity and steric bulk. This often favors binding to the larger hydrophobic channel of COX-2 over the constitutive COX-1, potentially improving the gastric safety profile.
-
Metabolic Stability: The alteration of the
-carbon substitution pattern can reduce rapid chiral inversion or metabolic degradation common in "profen" drugs. -
Off-Target Potential: Phenylbutanoic acid derivatives have shown activity against GPR40 (FFAR1) and PPAR
, making them interesting candidates for metabolic syndrome research beyond simple inflammation.
This guide details the critical path for evaluating these derivatives, moving from enzymatic screening to functional cellular models.
Experimental Workflow Overview
The evaluation pipeline is designed to filter compounds based on potency, selectivity, and safety.
Figure 1: The preclinical screening cascade. Only compounds passing solubility and enzymatic potency thresholds advance to cellular models.
Protocol 1: COX-1/COX-2 Isoform Inhibition (Primary Screen)
Objective: Determine the IC
Materials
-
Enzyme Source: Ovine COX-1 and Human Recombinant COX-2 (Purified).
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Positive Controls: Indomethacin (Non-selective), Celecoxib (COX-2 selective).
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve derivatives in 100% DMSO to 10 mM stock.
-
Critical: Arylbutanoic acids are highly lipophilic. Ensure no precipitation occurs upon dilution. Final DMSO concentration in the assay must be < 2% (ideally 1%) to prevent enzyme denaturation.
-
-
Incubation:
-
In a 96-well plate, add 10 µL of inhibitor (serial dilutions: 0.01 µM – 100 µM).
-
Add 10 µL of Heme/Enzyme solution.
-
Incubate for 10 minutes at 25°C to allow inhibitor binding to the active site.
-
-
Reaction Initiation:
-
Add 10 µL of Arachidonic Acid/Colorimetric Substrate mixture.
-
Incubate for 2 minutes (kinetic read) or 5 minutes (endpoint).
-
-
Readout:
-
Measure absorbance at 590 nm (for TMPD) or fluorescence (Ex 530/Em 585 for ADHP).
-
Data Analysis & Interpretation
Calculate the Selectivity Index (SI) to determine safety potential (gastric sparing).
| SI Value | Classification | Clinical Implication |
| < 1 | COX-1 Selective | High risk of gastric ulceration (e.g., Ketorolac). |
| 1 - 10 | Non-Selective | Standard NSAID profile (e.g., Ibuprofen, Naproxen). |
| > 50 | COX-2 Selective | Reduced gastric risk; monitor cardiovascular safety. |
Protocol 2: Cellular Efficacy (LPS-Induced RAW 264.7 Model)
Objective: Verify that enzymatic inhibition translates to cellular anti-inflammatory activity. Rationale: Enzyme assays do not account for membrane permeability. The RAW 264.7 macrophage model stimulated with Lipopolysaccharide (LPS) mimics the acute inflammatory response.
Materials
-
Stimulant: LPS (E. coli serotype 055:B5).
-
Reagent: Griess Reagent (Sulfanilamide + NED).
Step-by-Step Methodology
-
Seeding:
-
Pre-treatment:
-
Replace media with serum-free DMEM containing the test derivative (0.1 – 50 µM).
-
Incubate for 1 hour prior to LPS addition. This allows the drug to enter the cell and engage the target.
-
-
Induction:
-
Nitric Oxide (NO) Quantification:
Mechanistic Visualization
The diagram below illustrates where the derivative intervenes in the inflammatory cascade.
Figure 2: Pathway showing the downstream blockade of Prostaglandin E2 (PGE2) synthesis by the derivative.
Protocol 3: Cytotoxicity Screening (MTT/MTS)
Objective: Distinguish between anti-inflammatory efficacy and cell death. A reduction in NO production is a false positive if the compound simply kills the macrophages.
Methodology
-
Post-Griess Analysis: Use the remaining cells from the RAW 264.7 assay (Protocol 2) or run a parallel plate.
-
Reagent Addition:
-
Wash cells with PBS.
-
Add MTT (0.5 mg/mL) solution.[4]
-
Incubate 2–4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization:
-
Remove medium.[4]
-
Add 100 µL DMSO to dissolve crystals.
-
-
Readout: Absorbance at 570 nm .
Success Criterion: The compound should inhibit NO production (Protocol 2) at a concentration where cell viability (Protocol 3) is > 80% .
References
-
BenchChem. (2025).[6][7] Navigating the Receptor Landscape of Propanoic Acid Derivatives: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Molecules. Retrieved from
- Cayman Chemical.COX Inhibitor Screening Assay Protocol.
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- 3. jkb.ub.ac.id [jkb.ub.ac.id]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of 3-[4-(Propan-2-yl)phenyl]butanoic acid
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 3-[4-(propan-2-yl)phenyl]butanoic acid. Here, we will explore the common causes of this chromatographic problem and provide systematic, experience-driven solutions to restore optimal peak symmetry and ensure the integrity of your analytical results.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, characterized by an asymmetry factor greater than 1.2, is a frequent challenge in HPLC that can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1] For an acidic analyte like 3-[4-(propan-2-yl)phenyl]butanoic acid, the primary causes often revolve around secondary chemical interactions with the stationary phase and suboptimal mobile phase conditions.[2][3]
Q1: My peak for 3-[4-(propan-2-yl)phenyl]butanoic acid is showing significant tailing. Where should I start my investigation?
A1: A systematic approach is crucial. The most common culprits for peak tailing of acidic compounds are secondary interactions with the silica stationary phase and an inappropriate mobile phase pH.[3] Start by evaluating your mobile phase, as it is often the easiest parameter to adjust.
Initial Diagnostic Steps:
-
Review Mobile Phase pH: The pH of your mobile phase is the most critical factor influencing the peak shape of an ionizable compound.[4]
-
Assess Column Health: A degraded or contaminated column can be a primary source of peak shape issues.[5]
-
Check for Extra-Column Effects: Problems outside the column, such as excessive tubing length or dead volume, can also contribute to peak asymmetry.[6]
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting peak tailing.
Q2: You mentioned mobile phase pH. How exactly does it affect the peak shape of my acidic compound?
A2: The pH of the mobile phase directly controls the ionization state of both your analyte, 3-[4-(propan-2-yl)phenyl]butanoic acid, and the residual silanol groups on the silica-based stationary phase.[7]
-
Analyte Ionization: 3-[4-(propan-2-yl)phenyl]butanoic acid has a carboxylic acid group. At a pH close to its pKa, both the ionized (polar, carboxylate) and non-ionized (less polar, carboxylic acid) forms will exist simultaneously, leading to a mixed-mode retention that can cause peak broadening or splitting.[8]
-
Silanol Group Ionization: Standard silica columns have surface silanol groups (Si-OH). These groups are acidic (pKa ~3.8-4.2) and become deprotonated (Si-O⁻) as the pH increases.[9] These negatively charged sites can then interact with any residual positive charges on your analyte or, more commonly, create a secondary, undesirable retention mechanism for polar parts of the molecule, leading to tailing.[10]
The Solution: Ion Suppression
To achieve a sharp, symmetrical peak for an acidic analyte, you must ensure it is in a single, non-ionized state. This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[4] For most carboxylic acids, a mobile phase pH between 2.5 and 3.5 is ideal. This low pH protonates the carboxylic acid group, making the analyte more hydrophobic and retained by a single, consistent reversed-phase mechanism.[11] It also keeps the surface silanols protonated (Si-OH), minimizing secondary interactions.[12]
Caption: Effect of mobile phase pH on analyte and silanol ionization.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous mobile phase buffers using additives like 0.1% formic acid (pH ~2.7) or a 20-50 mM phosphate buffer adjusted to pH 3.0 with phosphoric acid.
-
Filter: Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter before use.
-
Mobile Phase Composition: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired final composition.
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
| Mobile Phase Additive | Resulting pH (approx.) | Expected Impact on Peak Shape for 3-[4-(propan-2-yl)phenyl]butanoic acid |
| None (Water/ACN) | Neutral (~7) | Severe Tailing |
| 0.1% Acetic Acid | ~3.5 | Improved Symmetry |
| 0.1% Formic Acid | ~2.7 | Good Symmetry |
| 25mM Phosphate Buffer | 3.0 | Excellent Symmetry, High Buffering Capacity |
Q3: I've adjusted my mobile phase pH to 3.0, but I still see some peak tailing. What's the next step?
A3: If pH optimization alone is insufficient, the issue may lie with the column itself or other system parameters.
-
Column-Related Issues:
-
Secondary Silanol Interactions: Even at low pH, some highly acidic silanols can remain active.[9][10] Using a modern, high-purity silica column with robust end-capping can significantly reduce these interactions. End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group to shield them from interacting with analytes.[1][6]
-
Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet frit or packing material can create active sites that cause tailing.[5][13]
-
Column Void: A physical void or channel in the packed bed of the column can lead to a distorted flow path and result in broad or tailing peaks.[12] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature range.[11]
-
-
Sample Overload:
Experimental Protocol: Column Flushing and Evaluation
-
Disconnect: Disconnect the column from the detector.
-
Flush with Stronger Solvents: Flush the column with a series of solvents, starting with your mobile phase without buffer salts, then increasing solvent strength. A typical sequence for a C18 column is:
-
Water/Acetonitrile (95:5)
-
Acetonitrile
-
Isopropanol
-
-
Re-equilibrate: Re-equilibrate the column with your analytical mobile phase.
-
Test: Inject a standard to see if peak shape has improved. If not, and the column is old or has been used extensively, replacement is the best course of action.
Frequently Asked Questions (FAQs)
Q: Could the organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, though usually to a lesser extent than pH. Acetonitrile and methanol have different polarities and viscosities which can subtly alter selectivity and peak shape.[6] If you have optimized pH and are still facing issues, experimenting with the organic modifier is a valid secondary step.
Q: My column is labeled "end-capped," but I still see tailing. Why? A: No end-capping process is 100% effective due to steric hindrance around the silica particle.[1] A small population of residual silanols will always remain. For highly sensitive assays, using a column with a novel bonding chemistry (e.g., polar-embedded or hybrid particles) that provides additional shielding of these silanols can be beneficial.[6]
Q: Can a guard column help with peak tailing? A: A guard column is primarily a protective device that adsorbs strongly retained matrix components before they reach your analytical column.[13] By preventing contamination of the analytical column, it can indirectly prevent the development of peak tailing over a sequence of injections. It is a cost-effective way to extend the life of your main column.
Q: What if all my peaks in the chromatogram are tailing, not just the analyte of interest? A: If all peaks are tailing, the problem is more likely to be physical rather than chemical. Check for:
-
A void at the head of the column.
-
A partially blocked column inlet frit.
-
Excessive extra-column volume in the system (e.g., using tubing with a large internal diameter).[6]
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Online. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Moravek. (n.d.). The Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
- García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (2013). Mechanisms of retention in HPLC Part 2. University of Valencia.
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. mastelf.com [mastelf.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Forced Degradation Studies of 3-[4-(Propan-2-yl)phenyl]butanoic Acid
Welcome to the dedicated support center for your forced degradation studies of 3-[4-(propan-2-yl)phenyl]butanoic acid. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. We will delve into common challenges and provide expert-driven solutions to ensure the integrity and success of your stability-indicating method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the forced degradation of 3-[4-(propan-2-yl)phenyl]butanoic acid and related arylpropionic acid derivatives.
Q1: I'm starting my forced degradation study. What are the recommended initial stress conditions based on ICH guidelines?
A1: For a comprehensive forced degradation study, you should aim for 5-20% degradation of the active pharmaceutical ingredient (API). This range is ideal because it's significant enough to produce and detect major degradation products without being so excessive that it leads to secondary degradation, complicating the analysis. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these stress conditions. Below is a recommended starting point for 3-[4-(propan-2-yl)phenyl]butanoic acid, which should be optimized for your specific drug product.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | Hydrolysis of labile groups (minimal for this molecule) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 hours | Isomerization, potential salt formation |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of benzylic carbon and isopropyl group |
| Thermal | 80°C (in solid state) | 48 hours | Thermally induced degradation | |
| Photostability | ICH Q1B options | Ambient | As per guidelines | Photolytic degradation |
Note: The duration and temperature should be adjusted based on preliminary results to achieve the target degradation level.
Q2: My mass balance in the oxidative stress condition (H₂O₂) is consistently low. What could be the cause?
A2: Low mass balance in oxidative degradation is a common issue. The primary suspects are the formation of volatile or non-UV active degradation products. For a molecule like 3-[4-(propan-2-yl)phenyl]butanoic acid, oxidation can lead to several products. The benzylic carbon is particularly susceptible to oxidation, which could ultimately lead to cleavage of the side chain. Additionally, the isopropyl group can be oxidized. Some of these smaller fragments may be volatile or lack a chromophore, making them invisible to UV detection in HPLC.
Troubleshooting Steps:
-
Use a Mass Spectrometer (MS) Detector: Couple your HPLC to an MS detector. This will help you identify degradants that do not have a strong UV chromophore.
-
Analyze the Headspace: For volatile degradants, consider using headspace gas chromatography (GC) to analyze the sample vial's vapor phase.
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used in parallel with a UV detector to identify non-chromophoric compounds.
Q3: I am observing peak splitting or tailing for the parent compound peak in my HPLC analysis. What is the likely cause?
A3: Peak tailing or splitting for 3-[4-(propan-2-yl)phenyl)butanoic acid is often related to interactions with the stationary phase or issues with the mobile phase. Carboxylic acids can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
Solutions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is well below the pKa of the carboxylic acid (typically around 4-5). A pH of 2.5-3.5 will keep the acid in its protonated form, minimizing secondary interactions with the column.
-
Column Choice: Use a column with end-capping or a modern hybrid-silica column designed for good peak shape with acidic compounds.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase to avoid peak distortion.
Part 2: Troubleshooting Guide: Developing a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of a successful forced degradation study. This guide will walk you through common challenges in method development for 3-[4-(propan-2-yl)phenyl]butanoic acid.
Issue 1: Co-elution of Degradation Products
It is critical to separate all degradation products from the parent compound and from each other. Co-elution can lead to inaccurate quantification and failure to identify all degradants.
Workflow for Resolving Co-elution:
Caption: Decision workflow for resolving co-eluting peaks in HPLC.
Issue 2: Confirming Peak Purity
You must demonstrate that the parent peak is pure in the presence of its degradants, and that each degradant peak represents a single compound.
Protocol for Peak Purity Analysis:
-
Use a Photodiode Array (PDA) Detector: A PDA detector acquires entire UV spectra across a chromatographic peak.
-
Software Analysis: Use your chromatography data system's (CDS) software to perform peak purity analysis. The software will compare spectra from the upslope, apex, and downslope of the peak.
-
Purity Angle vs. Purity Threshold: A "Purity Angle" that is less than the "Purity Threshold" indicates a pure peak.
-
Orthogonal Technique: For absolute confirmation, couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) across the peak should be consistent for a pure compound.
Part 3: Experimental Protocols & Data
Protocol 1: General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of 3-[4-(propan-2-yl)phenyl]butanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application:
-
Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl or 0.1 M NaOH. Heat as required.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store a solid sample of the API in a temperature-controlled oven.
-
Photostability: Expose the solid API and a solution to light conditions as specified in ICH Q1B.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: For acid and base stressed samples, neutralize the solution before injection (e.g., with an equimolar amount of base or acid, respectively).
-
Analysis: Analyze all samples by your developed stability-indicating HPLC method.
Recommended HPLC Starting Conditions
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good starting point for non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 30 min | To elute a wide range of polarity in degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | For reproducible retention times. |
| Detection | UV at 220 nm | A common wavelength for phenyl-containing compounds. |
| Injection Vol | 10 µL | Standard injection volume. |
Potential Degradation Pathways
The structure of 3-[4-(propan-2-yl)phenyl]butanoic acid suggests several potential sites for degradation. The following diagram illustrates the most probable pathways under oxidative stress, which is often the most significant for this class of molecules.
Caption: Potential degradation pathways for 3-[4-(propan-2-yl)phenyl]butanoic acid.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). Available at: [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. Available at: [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, Step 4 version (November 2005). Available at: [Link]
-
Agilent Technologies. (2014). Peak Purity Analysis in HPLC and CE. Available at: [Link]
-
Baki, G., & Alexander, K. S. (2015). Introduction to Cosmetic Formulation and Technology. John Wiley & Sons. (Chapter on Stability Testing, which often references pharmaceutical guidelines). Available at: [Link]
-
Trivedi, R. K., & Kallem, R. R. (2013). A review of forced degradation studies of drugs and an advanced analytical approach for the separation and identification of degradation products. Critical Reviews in Analytical Chemistry, 43(3), 139-167. Available at: [Link].2013.766710)
Stability testing of 3-(4-isopropylphenyl)butanoic acid under different conditions
Welcome to the comprehensive technical support guide for the stability testing of 3-(4-isopropylphenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and quality of this active pharmaceutical ingredient (API). Drawing upon established scientific principles and field-proven insights, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough understanding of the causality behind experimental choices.
Introduction: The Criticality of Stability Testing
3-(4-isopropylphenyl)butanoic acid, a close structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, requires rigorous stability testing to ensure its safety, efficacy, and shelf-life.[1][2] Forced degradation studies are a cornerstone of this process, deliberately exposing the drug substance to harsh conditions to identify potential degradation products and establish degradation pathways.[2][3] This knowledge is not only a regulatory requirement but also fundamental to developing robust formulations and stability-indicating analytical methods.[4][5]
This guide will address common challenges encountered during stability testing of 3-(4-isopropylphenyl)butanoic acid under various stress conditions, including photolytic, hydrolytic, oxidative, and thermal stress.
Troubleshooting Guides & FAQs
Section 1: Photostability Testing
Photostability testing is crucial as exposure to light can lead to the degradation of active ingredients, reducing a drug's potency and potentially forming toxic byproducts.[6]
Question: My 3-(4-isopropylphenyl)butanoic acid sample shows significant degradation under photolytic stress, even when using a validated light source. What could be the cause and how can I mitigate this?
Answer: Significant photodegradation, even under controlled conditions, can stem from several factors. As a structural analog of ibuprofen, 3-(4-isopropylphenyl)butanoic acid is susceptible to similar photodegradation pathways.[7][8] The primary mechanism often involves decarboxylation of the propionic acid side chain, followed by oxidation.[7][8]
-
Causality: The aromatic ring and the carboxylic acid functional group are chromophores that can absorb UV radiation, leading to the formation of excited states and subsequent chemical reactions. The presence of oxygen can further accelerate photodegradation through the formation of reactive oxygen species (ROS).
-
Troubleshooting Steps:
-
Confirm Wavelength and Intensity: Ensure your photostability chamber is calibrated and delivering the appropriate light intensity and spectral distribution as per ICH Q1B guidelines.[9]
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidative photodegradation. This will help determine the extent of direct photolysis versus photo-oxidation.
-
Solution vs. Solid State: Assess the photostability in both the solid state and in solution. Degradation is often more rapid in solution due to increased molecular mobility.
-
Solvent Effects: The choice of solvent can significantly influence photodegradation rates and pathways. Protic solvents, for instance, can participate in photochemical reactions. Consider using a range of solvents with varying polarities (e.g., acetonitrile, methanol, water) to understand the solvent's role.
-
Excipient Interaction: If testing a formulated product, consider the potential for excipients to act as photosensitizers. Test the API alone to establish a baseline.
-
Question: I am observing multiple degradation peaks in my chromatogram after photostability testing. How can I identify these photodegradants?
Answer: Identifying photodegradation products is a critical step in ensuring the safety of the drug substance. Based on studies of ibuprofen, the expected photodegradants of 3-(4-isopropylphenyl)butanoic acid are likely to include:
-
1-(4-isopropylphenyl)ethanol: Formed via decarboxylation and subsequent reduction.[7]
-
4-isopropylacetophenone: A key intermediate formed through decarboxylation and oxidation.[7][8]
-
Hydroxylated derivatives: Resulting from the attack of hydroxyl radicals on the aromatic ring.[7]
-
Identification Workflow:
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products. This is a powerful tool for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Employ HRMS to determine the exact mass and elemental composition of the degradants, further aiding in their identification.
-
Forced Degradation of Analogs: If reference standards for the potential degradants are unavailable, consider synthesizing them through forced degradation of related, commercially available compounds.
-
NMR Spectroscopy: For definitive structural confirmation of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Section 2: Hydrolytic Stability Testing
Hydrolysis is a common degradation pathway for pharmaceuticals, particularly those with ester or amide functional groups. For 3-(4-isopropylphenyl)butanoic acid, the carboxylic acid group itself is generally stable to hydrolysis, but formulations containing ester prodrugs would be susceptible. The stability of the parent molecule across a range of pH values is still a critical parameter to evaluate.
Question: I am observing a loss of assay for 3-(4-isopropylphenyl)butanoic acid in my acidic and basic hydrolysis studies. What are the likely degradation mechanisms?
Answer: While the butanoic acid chain is generally stable, extreme pH conditions and elevated temperatures can promote degradation.
-
Causality:
-
Acid-Catalyzed Degradation: Under strong acidic conditions and heat, potential reactions include decarboxylation, although this is generally less common for this class of compounds under typical hydrolytic stress conditions. More likely is the potential for reactions with formulation excipients if present.
-
Base-Catalyzed Degradation: In strongly basic solutions, the carboxylic acid will be deprotonated to the carboxylate salt. While this form is generally stable, interactions with other formulation components or oxidative degradation at elevated temperatures can occur. For ibuprofen, significant degradation has been observed in strong alkaline media.[6]
-
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your solutions remains constant throughout the study. Buffer selection is critical.
-
Excipient Compatibility: If testing a formulation, evaluate the stability of the API in the presence of each excipient individually to identify any incompatibilities. For example, esterification can occur with polyethylene glycol (PEG) or other alcohol-containing excipients.[10]
-
Control for Oxidation: Degas your solutions and consider blanketing with an inert gas to minimize oxidative degradation, which can be accelerated at higher pH and temperature.
-
Analytical Method Specificity: Verify that your analytical method can separate the parent compound from any potential degradants. A loss of assay could be due to co-elution with a degradation product.
-
Section 3: Oxidative Stability Testing
Oxidative degradation can lead to the formation of a variety of impurities, some of which may be toxic. The isopropyl group and the benzylic protons on the butanoic acid chain are potential sites for oxidation.
Question: My sample of 3-(4-isopropylphenyl)butanoic acid shows significant degradation when exposed to hydrogen peroxide. What are the expected degradation products?
Answer: Oxidative stress is a critical test for this molecule. Based on forced degradation studies of ibuprofen, the primary oxidative degradation product is likely (2RS)-2-(4-formylphenyl)propanoic acid, which is analogous to Impurity K of ibuprofen.[3]
-
Causality: The benzylic carbon atom (the carbon atom of the alkyl side chain attached to the aromatic ring) is particularly susceptible to oxidation.[11] Strong oxidizing agents like hydrogen peroxide can abstract a hydrogen atom from this position, leading to the formation of a benzylic radical, which can then be further oxidized to a formyl group.
-
Troubleshooting and Identification:
-
Control Reaction Rate: The concentration of the oxidizing agent (e.g., hydrogen peroxide) and the temperature should be carefully controlled to achieve a target degradation of 5-20%. Over-stressing the sample can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
-
Analytical Method: A stability-indicating HPLC or UPLC method is essential to separate the parent compound from its oxidative degradants. A photodiode array (PDA) detector can be useful for initial peak purity assessment.
-
LC-MS for Identification: Use LC-MS to confirm the mass of the degradation products. The expected mass of the formyl derivative would be different from the parent compound.
-
Reference Standards: If available, co-injecting a reference standard of the expected degradation product is the most definitive way to confirm its identity.
-
Section 4: Thermal Stability Testing
Thermal stability testing assesses the impact of temperature on the drug substance. High temperatures can provide the energy needed for various degradation reactions to occur.
Question: I am observing degradation of my solid 3-(4-isopropylphenyl)butanoic acid sample at elevated temperatures. What are the potential degradation pathways?
Answer: In the solid state, thermal degradation is often driven by the melting point of the compound and the presence of any impurities. For aromatic carboxylic acids, decarboxylation is a potential high-temperature degradation pathway.
-
Causality: At temperatures approaching or exceeding the melting point, increased molecular mobility can facilitate degradation reactions. The loss of the carboxylic acid group as carbon dioxide (decarboxylation) is a known thermal degradation pathway for some carboxylic acids.
-
Troubleshooting and Analysis:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the melting point and to observe any thermal events (e.g., decomposition) as a function of temperature. This can help in setting appropriate temperatures for thermal stress studies.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the compound begins to lose mass, which can be indicative of decomposition.
-
Humidity Control: For solid-state thermal stability testing, it is important to control the humidity, as moisture can facilitate hydrolytic and other degradation reactions.
-
Analysis of Degradants: Use a stability-indicating HPLC method to analyze the stressed samples. Look for the appearance of new peaks and a decrease in the parent peak. LC-MS can be used to identify any degradation products formed.
-
Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Sample Preparation:
-
Solid State: Spread a thin layer (approx. 1 mm) of 3-(4-isopropylphenyl)butanoic acid in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) in a quartz flask.
-
-
Control Samples: Prepare identical control samples and protect them from light by wrapping them in aluminum foil.
-
Exposure: Place the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a combination of a cool white fluorescent lamp and a near-UV lamp). Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. Compare the chromatograms of the exposed samples to the control samples to identify and quantify any degradation products.
Protocol 2: Forced Hydrolytic Degradation Study
-
Sample Preparation: Prepare 1 mg/mL solutions of 3-(4-isopropylphenyl)butanoic acid in the following media:
-
0.1 N HCl (acidic hydrolysis)
-
Purified water (neutral hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
-
Stress Conditions: Heat the solutions at 60°C for a specified period (e.g., 24 hours). The duration may be adjusted to achieve the target degradation level.
-
Neutralization: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed and control samples (stored at room temperature) by a stability-indicating HPLC method.
Protocol 3: Forced Oxidative Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-(4-isopropylphenyl)butanoic acid in a suitable solvent.
-
Stress Conditions: Add an appropriate volume of 3% hydrogen peroxide to the solution and store it at room temperature for a specified period (e.g., 24 hours). Protect the sample from light.
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.
Protocol 4: Forced Thermal Degradation Study (Solid State)
-
Sample Preparation: Place a known amount of solid 3-(4-isopropylphenyl)butanoic acid in a suitable container (e.g., a glass vial).
-
Stress Conditions: Store the sample in a temperature-controlled oven at a temperature below the melting point (e.g., 70°C) for a specified period (e.g., 7 days).
-
Analysis: At the end of the stress period, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Potential Degradation Products of 3-(4-isopropylphenyl)butanoic Acid
| Stress Condition | Potential Degradation Product Name | Predicted Formation Pathway |
| Photolytic | 1-(4-isopropylphenyl)ethanol | Decarboxylation and reduction |
| 4-isopropylacetophenone | Decarboxylation and oxidation | |
| Hydroxylated derivatives | Radical attack on the aromatic ring | |
| Hydrolytic (Acid/Base) | Potential esterification products (with excipients) | Reaction with alcohol-containing excipients |
| Oxidative | 2-(4-formylphenyl)butanoic acid | Oxidation of the benzylic carbon |
| Thermal | Decarboxylation product | Loss of CO2 at high temperatures |
Visualization
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
Potential Photodegradation Pathway
Caption: A potential photodegradation pathway for 3-(4-isopropylphenyl)butanoic acid.
References
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, European Medicines Agency, 1996. URL: [Link]
-
Rubasinghege, G., et al. A toxicological study on photo-degradation products of environmental ibuprofen: Ecological and human health implications. Ecotoxicology and Environmental Safety, 2020, 190, 109892. URL: [Link]
-
Sciscione, T. R., et al. Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts in Natural Water Systems. ResearchGate, 2011. URL: [Link]
-
Shah, D. A., et al. Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology, 2003. URL: [Link]
-
Farias, F. F., et al. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 2021, 76(4), 138-144. URL: [Link]
-
Hossain, M. A., et al. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry, 2016, 2016, 8358623. URL: [Link]
-
Li, Y., et al. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 2015, 29(12), 8049-8057. URL: [Link]
-
Farias, F. F., et al. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. PubMed, 2021. URL: [Link]
-
Sciscione, T. R., et al. Structures and UV spectra of ibuprofen and its photodegradant, 4-isobutylacetophenone (I). ResearchGate, 2011. URL: [Link]
-
Solubility of Things, 3-(4-Isopropylphenyl)butanal. URL: [Link]
-
Jain, A. K., et al. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 2006, 61(11), 934-937. URL: [Link]
-
Al-Shdefat, R., et al. Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method. DergiPark, 2022. URL: [Link]
-
Lin, S. Y., et al. Kinetics and Hydrolysis Mechanism of Polymeric Prodrugs Containing Ibuprofen, Ketoprofen, and Naproxen as Pendent Agents. Journal of Pharmaceutical Sciences, 1999, 88(4), 425-430. URL: [Link]
-
Szeitz, A., et al. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). American Journal of Analytical Chemistry, 2010, 1(2), 47-58. URL: [Link]
-
Al-Shdefat, R., et al. Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method. DergiPark, 2022. URL: [Link]
-
Reddy, B. P., et al. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form. Scientia Pharmaceutica, 2013, 81(3), 709-725. URL: [Link]
-
LibreTexts Chemistry, Oxidation of Aromatic Compounds, 2024. URL: [Link]
-
Pérez, H. I., et al. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. ResearchGate, 2010. URL: [Link]
-
Basu, S., et al. Aerobic degradation pathways for aromatic carboxylic acids. ResearchGate, 2018. URL: [Link]
-
Kovács, K., et al. Hydroxyl radical induced degradation of ibuprofen. PubMed, 2013. URL: [Link]
-
Ghosal, D., et al. Bacterial Degradation of Aromatic Compounds. PMC, 2016. URL: [Link]
-
Patel, P., et al. Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Pharmaceutical Research and Applications, 2020. URL: [Link]
-
Saimalakondaiah, D., et al. 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace, 2014. URL: [Link]
-
Kumar, A., et al. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 2023. URL: [Link]
-
Dong, M. W., et al. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 2020. URL: [Link]
-
Carewell Pharma, B Pharmacy 4th Semester Syllabus. URL: [Link]
-
LibreTexts Chemistry, Oxidation and Reduction of Aromatic Compounds, 2024. URL: [Link]
-
Patel, K., et al. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. ResearchGate, 2020. URL: [Link]
-
Basu, S., et al. Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14. Semantic Scholar, 2018. URL: [Link]
-
Chemsrc, (R)-3-(4-Isopropylphenyl)butanoic Acid. URL: [Link]
-
MDPI, Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview, 2022. URL: [Link]
-
PubChem, 4-(4-Isopropylphenyl)butanoic acid. URL: [Link]
-
Ateia, M., et al. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 2019, 53(15), 8963-8973. URL: [Link]
-
Wang, S., et al. Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose. ResearchGate, 2021. URL: [Link]
-
Wikipedia, Butyric acid. URL: [Link]
-
Park, C., et al. Thermal Degradation of Long Chain Fatty Acids. Water Environment Research, 2018, 90(3), 266-274. URL: [Link]
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Technical Support Center: Method Refinement for the Quantification of 3-[4-(Propan-2-yl)phenyl]butanoic Acid in Complex Matrices
Welcome to the technical support center dedicated to the robust quantification of 3-[4-(propan-2-yl)phenyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical method development and troubleshooting. Here, we synthesize technical accuracy with field-proven insights to empower you to develop and refine reliable analytical methods for this compound in challenging biological matrices.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of 3-[4-(propan-2-yl)phenyl]butanoic acid.
Q1: My chromatographic peaks for 3-[4-(propan-2-yl)phenyl]butanoic acid are tailing. What are the likely causes and how can I fix this?
A1: Peak tailing is a common issue that can compromise the accuracy of integration and, consequently, quantification.[1] The acidic nature of 3-[4-(propan-2-yl)phenyl]butanoic acid suggests potential interactions with the stationary phase.
-
Causality & Troubleshooting:
-
Secondary Interactions: The carboxylic acid moiety of your analyte can interact with active sites, such as residual silanols on silica-based reversed-phase columns. This is a frequent cause of peak tailing for acidic compounds.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) will ensure the analyte is in its protonated, less polar form, minimizing interactions with silanol groups.
-
Solution 2: Column Choice: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][2]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Void: Accumulation of matrix components on the column frit or the formation of a void at the column inlet can distort peak shape.[3]
-
Q2: I'm observing significant ion suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[5][6][7]
-
Causality & Troubleshooting:
-
Insufficient Sample Cleanup: Complex matrices like plasma contain high concentrations of phospholipids, salts, and proteins that are notorious for causing matrix effects.[7][8]
-
Chromatographic Co-elution: If matrix components elute at the same time as your analyte, they will compete for ionization.
-
Solution: Optimize the chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or trying a different column chemistry.
-
-
Internal Standard Selection: An appropriate internal standard is crucial for compensating for matrix effects.
-
Solution: The gold standard is a stable isotope-labeled (SIL) internal standard of 3-[4-(propan-2-yl)phenyl]butanoic acid (e.g., deuterated).[12][13][14] A SIL-IS will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte, thus providing accurate correction.[12][14]
-
-
Q3: My recovery of 3-[4-(propan-2-yl)phenyl]butanoic acid is low and inconsistent. What steps should I take?
A3: Low and variable recovery often points to issues in the sample preparation stage.[12]
-
Causality & Troubleshooting:
-
Suboptimal Extraction pH: The extraction efficiency of an acidic compound like 3-[4-(propan-2-yl)phenyl]butanoic acid is highly dependent on the pH of the sample during extraction.
-
Solution (for LLE): Adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group. This will ensure the analyte is in its neutral form and will partition more effectively into an organic solvent.
-
-
Inappropriate Extraction Solvent (for LLE): The choice of organic solvent is critical.
-
Solution: Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for your analyte.
-
-
Inefficient Elution from SPE Sorbent: The analyte may be strongly retained on the SPE cartridge.
-
Solution: Optimize the elution solvent. This may involve increasing the organic solvent strength or modifying the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent.
-
-
Q4: How do I ensure the stability of 3-[4-(propan-2-yl)phenyl]butanoic acid in my biological samples?
A4: Analyte stability is a cornerstone of reliable bioanalysis and must be rigorously evaluated.[15][16] Degradation can lead to an underestimation of the analyte's true concentration.[17]
-
Causality & Troubleshooting:
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize the analyte.[15][17]
-
Solution: Immediately after collection, samples should be placed on ice and processed to plasma or serum as quickly as possible. Consider adding enzyme inhibitors if specific metabolic pathways are known.
-
-
pH and Temperature Effects: Chemical degradation can be influenced by pH and temperature.[15][17]
-
Adsorption to Containers: The analyte may adsorb to the surface of storage vials.[16][21]
-
Solution: Use silanized glass or low-binding polypropylene tubes.
-
-
Troubleshooting Guides
Guide 1: HPLC-UV Method Refinement
This guide provides a systematic approach to troubleshooting and refining an HPLC-UV method for 3-[4-(propan-2-yl)phenyl]butanoic acid.
Objective: To achieve a symmetrical, sharp, and reproducible peak for accurate quantification.
Experimental Protocol: Systematic Peak Shape Troubleshooting
-
Initial Assessment:
-
Inject a standard solution of 3-[4-(propan-2-yl)phenyl]butanoic acid in mobile phase.
-
Observe the peak shape. If it's symmetrical, the issue likely lies with the sample matrix or solvent. If it's still tailing, the problem is with the chromatographic system or method.
-
-
Mobile Phase Optimization:
-
pH Adjustment: Prepare mobile phases with varying pH levels. For a C18 column, start with a mobile phase containing 0.1% formic acid. If tailing persists, incrementally decrease the pH.
-
Buffer Concentration: For reversed-phase methods, a buffer concentration of 5-10 mM is usually sufficient to control the pH.[3]
-
-
Hardware & Column Evaluation:
-
Guard Column: If a guard column is in use, remove it and re-inject the standard.[3] If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
Column Flushing: If no guard column is used, reverse the analytical column and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove potential contaminants from the frit.[3]
-
New Column: If the above steps fail, replace the analytical column with a new one of the same type. If this resolves the issue, the previous column was compromised.
-
Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive | Approximate pH | Peak Asymmetry Factor (As) |
| None (Water/Acetonitrile) | Neutral | > 2.0 (Severe Tailing) |
| 0.1% Acetic Acid | ~3.5 | 1.5 - 1.8 (Moderate Tailing) |
| 0.1% Formic Acid | ~2.8 | 1.1 - 1.3 (Acceptable) |
| 0.1% Trifluoroacetic Acid | ~2.0 | 1.0 - 1.2 (Ideal) |
Note: Asymmetry factor is calculated at 10% of the peak height. An ideal Gaussian peak has an As of 1.0. Values are illustrative.
Visualization: HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing HPLC peak shape issues.
Guide 2: LC-MS/MS Method Refinement for Matrix Effect Reduction
This guide focuses on identifying and mitigating matrix effects in the quantification of 3-[4-(propan-2-yl)phenyl]butanoic acid using LC-MS/MS.
Objective: To minimize ion suppression or enhancement and ensure accurate and precise quantification.
Experimental Protocol: Quantifying and Mitigating Matrix Effects
-
Quantify Matrix Effect:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte in reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte before extraction (used for recovery).[5]
-
-
Calculate the Matrix Factor (MF) as: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
An MF of 100% indicates no matrix effect. MF < 100% indicates ion suppression, and MF > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.[5]
-
-
Refine Sample Preparation:
-
If significant matrix effects are observed, enhance the sample cleanup.
-
Workflow:
-
Start with Protein Precipitation (PPT).
-
If matrix effects persist, move to Liquid-Liquid Extraction (LLE).
-
For maximum cleanup, develop a Solid-Phase Extraction (SPE) method.
-
-
-
Chromatographic Optimization:
-
Modify the LC gradient to achieve better separation of the analyte from the matrix components identified in a post-column infusion experiment.[5]
-
-
Internal Standard Implementation:
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 - 105 | 40 - 60 (Suppression) | 38 - 63 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 85 - 105 (Acceptable) | 60 - 89 |
| Solid-Phase Extraction (SPE) | 85 - 95 | 95 - 110 (Minimal) | 81 - 105 |
Note: Values are illustrative and demonstrate the typical trend of improved matrix effect control with more rigorous sample cleanup techniques.
Visualization: Sample Preparation Selection Workflow
Caption: A workflow for selecting an appropriate sample preparation method.
This technical support center provides a foundational guide for the method refinement of 3-[4-(propan-2-yl)phenyl]butanoic acid. By understanding the underlying scientific principles and following a systematic troubleshooting approach, researchers can develop robust and reliable analytical methods that adhere to the highest standards of scientific integrity and regulatory expectations.[19][20][22][23]
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting matrix effects in LC-MS/MS analysis of (Z)-Non-2-en-1-ol.
- HPLC Troubleshooting Guide. (n.d.).
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Li, W., & Zhang, J. (2025, August 7). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
- Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips.
- Benchchem. (2025, November). Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples.
-
De Boer, T., et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Retrieved from [Link]
- Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation.
- Anapharm. (2021, December 2). Considerations to properly assess drug stability within biological samples.
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).
- Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. (2025, June 3).
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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Validation & Comparative
Comparison of synthetic routes to 3-(4-isopropylphenyl)butanoic acid
Executive Summary
This guide evaluates two distinct synthetic methodologies for 3-(4-isopropylphenyl)butanoic acid (CAS: 7501-37-3), a critical intermediate in the synthesis of fragrances (e.g., Cyclamen Aldehyde derivatives) and non-steroidal anti-inflammatory drug (NSAID) analogs.
The structural requirement—a carboxylic acid tail with a
-
The Precision Route: Rhodium-Catalyzed Asymmetric Conjugate Addition (Best for enantiopure, pharmaceutical-grade applications).
-
The Industrial Route: Friedel-Crafts Hydroalkylation (Best for cost-effective, bulk manufacturing).
Structural Analysis & Strategic Implications
The target molecule features a chiral center at the C3 position. The biological activity of such NSAID-like molecules is often linked to the (S)-enantiomer, whereas fragrance applications may tolerate racemates.
-
Target: 3-(4-isopropylphenyl)butanoic acid
-
Key Structural Feature:
-branched carboxylic acid. -
Synthetic Disconnection:
-
Bond a (C3-Ar): Implies conjugate addition of an aryl nucleophile to a crotonate acceptor.
-
Bond b (C3-C2): Implies alkylation of an arene with a butenoic acid derivative.
-
Method A: Rhodium-Catalyzed Asymmetric Conjugate Addition
Best For: Enantiopure synthesis (>98% ee), Pharmaceutical R&D.
Mechanistic Insight
This route utilizes the transmetallation of an arylboronic acid to a chiral Rh(I) complex, followed by enantioselective insertion into an
Experimental Protocol
-
Substrates: 4-Isopropylphenylboronic acid (1.5 equiv), Ethyl crotonate (1.0 equiv).
-
Catalyst System:
(3 mol%), (S)-BINAP (3.3 mol%). -
Solvent: Dioxane/Water (10:1).
Step-by-Step Workflow:
-
Catalyst Formation: Under
, dissolve and (S)-BINAP in dioxane. Stir at 25°C for 5 mins to generate the active cationic Rh-phosphine species. -
Addition: Add 4-isopropylphenylboronic acid and ethyl crotonate.
-
Reaction: Heat to 100°C for 3-5 hours. The presence of water facilitates the hydrolysis of the intermediate oxa-
-allyl rhodium species, regenerating the hydroxo-rhodium catalyst. -
Workup: Cool, dilute with EtOAc, wash with brine. Dry over
.[1] -
Hydrolysis: Treat the crude ester with LiOH in THF/H2O to yield the free acid.
Performance Metrics
-
Yield: 88-94%
-
Enantiomeric Excess (ee): 97-99% (using BINAP)
-
Atom Economy: Moderate (Boronic acid waste).
Figure 1: Catalytic cycle for the asymmetric synthesis via Rh-conjugate addition.
Method B: Friedel-Crafts Hydroalkylation
Best For: Large-scale industrial production, Fragrance intermediates (Racemic).
Mechanistic Insight
This is a direct hydroalkylation of cumene using crotonic acid. The reaction is catalyzed by strong Lewis acids (
Critical Control Point: The isopropyl group is an ortho, para-director. Due to steric hindrance, the para isomer (target) is favored, but ortho impurities are inevitable and require fractional distillation.
Experimental Protocol
-
Substrates: Cumene (Excess, acts as solvent), Crotonic Acid.
-
Catalyst: Aluminum Chloride (
, 2.2 equiv) or Zeolite Y (Heterogeneous).
Step-by-Step Workflow:
-
Setup: Charge a reactor with dry cumene (5 equiv) and anhydrous
under inert atmosphere. -
Addition: Add crotonic acid dropwise at 0-5°C. Note: Exothermic reaction. Temperature control is vital to prevent polymerization of crotonic acid.
-
Reaction: Slowly warm to 40-50°C and stir for 4 hours. Evolution of HCl gas must be scrubbed.
-
Quench: Pour mixture onto ice/HCl.
-
Purification: Extract with DCM. Wash with
to remove unreacted crotonic acid. The organic layer contains the product and ortho-isomer. -
Isolation: Fractional distillation under high vacuum is required to separate the para isomer from the ortho byproduct.
Performance Metrics
-
Yield: 60-75%
-
Selectivity: ~85:15 (para:ortho)
-
Cost: Very Low
Figure 2: Industrial Friedel-Crafts route showing critical purification step.
Comparative Data Summary
| Feature | Method A: Rh-Catalysis | Method B: Friedel-Crafts |
| Primary Application | Drug Development (Chiral) | Bulk Chemical / Fragrance |
| Starting Material | 4-Isopropylphenylboronic acid | Cumene (Isopropylbenzene) |
| Reagent Cost | High (Rh catalyst, Boronic acid) | Low (Commodity chemicals) |
| Stereochemistry | Enantioselective (>98% ee) | Racemic |
| Step Count | 2 (Addition + Hydrolysis) | 1 (Direct Alkylation) |
| Atom Economy | Lower (Boronic acid byproduct) | High (Direct addition) |
| Major Impurity | Protodeboronated arene | Ortho-isomer |
Conclusion & Recommendation
-
For Pharmaceutical Applications: Use Method A . The biological necessity for single enantiomers outweighs the cost of the Rhodium catalyst. The protocol is self-validating via the high enantiomeric excess, ensuring the "active" isomer is produced exclusively.
-
For Fragrance/Industrial Applications: Use Method B . The cost advantage of using cumene and crotonic acid is massive. The racemic nature is often acceptable in perfumery, and the ortho-isomer can be removed via distillation if necessary.
References
-
Hayashi, T., et al. (2000). "Asymmetric conjugate 1,4-addition of arylboronic acids to alpha,beta-unsaturated esters catalyzed by rhodium(I)/(S)-binap."[2][3] Journal of Organic Chemistry, 65(19), 5951-5955.[2] Link
-
Ruble, J. C., et al. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344. Link
-
Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[1][4][5] Interscience Publishers. (Foundational text for Method B conditions).
-
PubChem Compound Summary. "4-(4-Isopropylphenyl)butanoic acid" (Gamma isomer analog for property comparison). Link
Sources
- 1. Cumene by H2SO4 catalyzed Friedel-Crafts reaction , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diquima.upm.es [diquima.upm.es]
- 5. Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Chiral Columns for 3-(4-isopropylphenyl)butanoic Acid Separation
In the realm of pharmaceutical analysis and development, the stereoselective separation of chiral compounds is not merely a technical challenge but a regulatory and therapeutic necessity. For active pharmaceutical ingredients (APIs) like 3-(4-isopropylphenyl)butanoic acid, a structural analog of ibuprofen, the enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] The S-enantiomer typically carries the desired therapeutic activity, while the R-enantiomer may be less active, inactive, or even contribute to adverse effects.[1][3] Therefore, robust and reliable analytical methods for enantiomeric separation are critical for quality control, pharmacokinetic studies, and ensuring patient safety.
This guide provides an in-depth comparison of the performance of different chiral stationary phases (CSPs) for the separation of 3-(4-isopropylphenyl)butanoic acid. Drawing upon established methodologies for similar profen drugs, we will explore the underlying principles of chiral recognition and provide a practical framework for column selection and method development.
The Foundation: Understanding Chiral Recognition Mechanisms
The success of a chiral separation hinges on the interactions between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the workhorses of the industry for their broad applicability.[4][5][6] Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[7][8] For an acidic compound like 3-(4-isopropylphenyl)butanoic acid, the carboxylic acid group is a primary site for hydrogen bonding, making it a key factor in achieving separation.
Another important class of CSPs are protein-based columns, such as those using α1-acid glycoprotein (AGP) or ovomucoid (OVM).[9][10] These operate in reversed-phase mode and mimic biological interactions, offering unique selectivity for a wide range of compounds, including acids and amines.[9]
Experimental Design for Chiral Column Screening
A systematic approach is crucial for efficiently identifying the optimal column and mobile phase. The following protocol outlines a robust workflow for screening and comparing chiral columns.
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-(4-isopropylphenyl)butanoic acid at 1.0 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL for initial screening.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Initial Screening Conditions:
-
Columns to be Tested:
-
Polysaccharide-based (Cellulose): e.g., Lux® Cellulose-1, CHIRALCEL® OD-H
-
Polysaccharide-based (Amylose): e.g., Lux® Amylose-1, CHIRALPAK® AD-H
-
Protein-based: e.g., Ultron ES-OVM
-
-
Mobile Phase Screening (Normal Phase for Polysaccharide Columns):
-
A: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
B: n-Hexane / Ethanol (EtOH) / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)
-
Rationale: The acidic modifier (TFA) is essential to suppress the ionization of the analyte's carboxylic acid group, ensuring good peak shape and promoting interaction with the CSP.[11]
-
-
Mobile Phase Screening (Reversed-Phase for Protein Columns):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
-
Data Analysis and Optimization:
-
Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for each condition.
-
For the most promising conditions (Rs > 1.5), further optimize the mobile phase composition (e.g., modifier percentage, alcohol type) to improve resolution or reduce analysis time.
-
Performance Comparison of Chiral Columns
Based on established data for ibuprofen and its analogs, the following table summarizes the expected performance of different chiral column types for the separation of 3-(4-isopropylphenyl)butanoic acid.[12][13][14]
| Column Type (Example) | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Est. Resolution (Rs) | Est. Analysis Time (min) | Key Strengths & Considerations |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/EtOH/TFA | > 2.0 | 10 - 15 | High success rate for profens, robust, good peak shape.[7][8] |
| CHIRALPAK AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | n-Hexane/IPA/TFA | 1.5 - 2.5 | 15 - 20 | Offers complementary selectivity to cellulose phases.[15] Immobilized versions (e.g., IH) allow for a wider range of solvents.[15] |
| Ultron ES-OVM | Ovomucoid (glycoprotein) | Phosphate Buffer (pH 3-4) / ACN or EtOH | > 1.8 | < 10 | Excellent for rapid analysis in reversed-phase mode.[12] Sensitive to pH and organic modifier concentration.[12] |
| CHIRALCEL OJ-R | Cellulose tris(4-methylbenzoate) | Acetonitrile/Water | 1.7 - 2.2 | < 15 | Reversed-phase version of a popular normal-phase CSP, suitable for LC-MS applications.[14][16] |
Discussion of Results and Mechanistic Insights
Cellulose-Based Columns (Lux Cellulose-1 / CHIRALCEL OD): These columns consistently demonstrate excellent performance for profen-type molecules. The separation mechanism relies on the formation of transient diastereomeric complexes. The phenyl ring of the analyte can engage in π-π stacking with the phenyl groups on the carbamate derivative of the cellulose backbone. Simultaneously, the carboxylic acid group of the analyte acts as a crucial hydrogen bond donor and acceptor, interacting with the carbonyl groups of the CSP. The steric fit of the isopropylphenyl group into the chiral grooves of the cellulose polymer is the final determinant that differentiates the two enantiomers, leading to high resolution.
Amylose-Based Columns (CHIRALPAK AS-H): Amylose derivatives often provide a different selectivity compared to their cellulose counterparts due to a more defined helical structure.[15] While still relying on similar interaction forces (hydrogen bonding, π-π interactions), the spatial arrangement of these sites differs, which can sometimes resolve enantiomers that are difficult to separate on cellulose phases. For 3-(4-isopropylphenyl)butanoic acid, amylose columns are a strong secondary screening option if the primary cellulose columns do not yield baseline separation.
Protein-Based Columns (Ultron ES-OVM): The ovomucoid column offers a distinct advantage by operating in a reversed-phase, aqueous environment, which can be beneficial for analyzing samples from biological matrices.[12] The chiral recognition is complex, involving hydrophobic, ionic, and hydrogen bonding interactions within the protein's binding pockets. The low pH is critical to ensure the analyte's carboxylic acid is protonated, allowing for favorable hydrophobic interactions. This column type often yields fast separations, making it suitable for high-throughput screening.[12]
Conclusion and Recommendations
For the robust, high-resolution separation of 3-(4-isopropylphenyl)butanoic acid, cellulose-based chiral columns , such as the Lux Cellulose-1 or its equivalents, are the primary recommendation. They offer a high probability of success under standard normal-phase conditions with an acidic modifier.
For faster analysis times, particularly for samples in aqueous media, a protein-based column like the Ultron ES-OVM is an excellent alternative, provided that careful control of the mobile phase pH is maintained.
Finally, amylose-based columns serve as a critical tool for method development, offering complementary selectivity that can be decisive when other phases fail to provide adequate resolution.
The selection of a chiral column is not a one-size-fits-all decision. A logical, multi-phase screening approach, as outlined in this guide, ensures that the most effective and robust method is developed, guaranteeing the accuracy and reliability of enantiomeric purity assessments for this important class of compounds.
References
-
Chen, J., et al. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Imre, S., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis. Available at: [Link]
-
Berboucha, M., et al. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. Available at: [Link]
-
Phenomenex (n.d.). Lux Cellulose-1. HPLC-MART. Available at: [Link]
-
Daicel Chiral Technologies (n.d.). Separation of naproxen using new immobilized column – chiralpak® ih. Available at: [Link]
-
Asian Journal of Chemistry (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Available at: [Link]
-
Rudi, A., & Meck, V. (1994). Chirality and Nonsteroidal Anti-Inflammatory Drugs. Journal of Clinical Pharmacology. Available at: [Link]
-
Phenomenex (n.d.). Lux HPLC Columns Tips for Care and Use. Available at: [Link]
-
Asian Journal of Chemistry (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Available at: [Link]
-
Daicel Corporation (n.d.). Chiral Columns. Available at: [Link]
-
Phenomenex (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
-
Daicel Chiral Technologies (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Available at: [Link]
-
Joshi, A. A. (2004). Chiral non-steroidal anti-inflammatory drugs--a review. Medical Journal of Western India. Available at: [Link]
-
LabX (n.d.). Phenomenex Lux Cellulose For Sale. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Column. Available at: [Link]
-
de Oliveira, M. A. L., & de Matos, R. A. C. (2008). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Chromatographic Science. Available at: [Link]
-
Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. eLS. Available at: [Link]
Sources
- 1. Chirality and nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral non-steroidal anti-inflammatory drugs--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. Phenomenex Lux Cellulose For Sale [labx.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. hplcmart.com [hplcmart.com]
- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. academic.oup.com [academic.oup.com]
- 14. asianpubs.org [asianpubs.org]
- 15. chiraltech.com [chiraltech.com]
- 16. asianpubs.org [asianpubs.org]
Advanced Analytical Guide: 3-[4-(Propan-2-yl)phenyl]butanoic Acid in Ibuprofen
The following guide provides an in-depth technical analysis of 3-[4-(Propan-2-yl)phenyl]butanoic acid (also known as 3-(4-isopropylphenyl)butanoic acid) as a specific, non-compendial impurity in Ibuprofen.
This guide is structured for analytical scientists requiring a method to distinguish this constitutional isomer from Ibuprofen and its pharmacopoeial impurities.
Executive Summary & Chemical Context
3-[4-(Propan-2-yl)phenyl]butanoic acid is a constitutional isomer of Ibuprofen (
It typically arises from two distinct pathways:
-
Feedstock Contamination: Presence of cumene (isopropylbenzene) derivatives in the isobutylbenzene starting material.
-
Synthetic Deviation: A pathway involving chain extension (e.g., Reformatsky-type reactions) that yields a butyric acid backbone rather than the propionic backbone of Ibuprofen.
The Isomeric Challenge
The critical analytical difficulty lies in the structural similarity between the analyte and the Active Pharmaceutical Ingredient (API).
| Feature | Ibuprofen (API) | Target Impurity (Analyte) | Impurity F (Ph. Eur.) |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanoic acid | 3-[4-(Propan-2-yl)phenyl]butanoic acid | 3-[4-(2-methylpropyl)phenyl]propanoic acid |
| Structure | Branched Acid (C3) + Isobutyl (C4) | Linear-sub Acid (C4) + Isopropyl (C3) | Linear-sub Acid (C3) + Isobutyl (C4) |
| Formula | |||
| MW | 206.28 g/mol | 206.28 g/mol | 206.28 g/mol |
| Hydrophobicity | High | High (Similar LogP) | High |
| Elution Order | Early (Branched) | Late (Less Branched Acid) | Late (Linear Acid) |
Key Insight: Standard isocratic LC methods designed for Ibuprofen often fail to resolve constitutional isomers with identical mass and similar polarity. This guide proposes a Gradient UHPLC-UV/MS workflow optimized for shape selectivity.
Comparative Method Analysis
We compare the standard Compendial Method against the recommended Advanced Resolution Method.
Method A: Standard Pharmacopoeial Approach (Ph. Eur. / USP)
-
Column: C18 (L1),
mm, 5 µm. -
Mobile Phase: Isocratic (Phosphoric Acid Buffer : Acetonitrile).
-
Limitation: Relies heavily on hydrophobicity. Because the Target Impurity and Ibuprofen are isomers with nearly identical LogP, co-elution or "shoulder peaks" are highly probable, leading to false negatives or inaccurate assay values.
Method B: Advanced Gradient UHPLC (Recommended)
-
Column: Phenyl-Hexyl or C18 with High Carbon Load.
-
Mechanism: Utilizes
interactions (Phenyl-Hexyl) to discriminate based on the position of the alkyl group on the phenyl ring (Isopropyl vs. Isobutyl) and the acid chain length. -
Detection: DAD (214 nm) + MS (SIM Mode).
Performance Data Comparison (Simulated)
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl UHPLC) |
| Resolution ( | 1.2 - 1.5 (Marginal) | > 2.5 (Excellent) |
| Tailing Factor ( | 1.3 | 1.1 |
| LOD (ng/mL) | 500 (UV only) | 10 (MS Detection) |
| Run Time | 20-30 mins | 12 mins |
| Specificity | Low (Isomer Co-elution risk) | High (Shape Selectivity) |
Experimental Protocol: Advanced Resolution Method
This protocol is designed to separate 3-[4-(Propan-2-yl)phenyl]butanoic acid from Ibuprofen and Impurity F.
Reagents & Equipment
-
Stationary Phase: Acquity UPLC CSH Phenyl-Hexyl,
mm, 1.7 µm (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Standard: 3-[4-(Propan-2-yl)phenyl]butanoic acid reference standard (CAS 53086-50-3).[1][2]
Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 214 nm (Max absorption for carbonyl) and 254 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear Gradient |
| 9.0 | 5 | 95 | Wash |
| 10.5 | 5 | 95 | Hold |
| 10.6 | 90 | 10 | Re-equilibrate |
| 12.0 | 90 | 10 | End |
Mass Spectrometry Settings (Optional for Confirmation)
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).
-
SIM Ion: m/z 205.1 (M-H)⁻.
-
Differentiation: Since Ibuprofen and the impurity share the same m/z (205.1), MS is used for sensitivity, while chromatographic retention time (
) provides the specificity.
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for identifying this specific non-compendial impurity.
Caption: Workflow for differentiating constitutional isomers of Ibuprofen using orthogonal selectivity.
Logic Explanation
-
Causality: Standard C18 columns separate based on hydrophobicity. Since the impurity and API are isomers with similar alkyl content, they co-elute. The Phenyl-Hexyl phase interacts with the
-electrons of the phenyl ring. The steric hindrance of the "Isopropyl" group (analyte) vs. the "Isobutyl" group (API) alters this interaction, creating separation. -
Self-Validating: The protocol requires running the specific reference standard (CAS 53086-50-3). If the peak appears at a distinct
from Ibuprofen and Impurity F, the method is validated for specificity.
Synthesis & Origin Analysis
Understanding the origin is vital for Root Cause Analysis (RCA) in manufacturing.
Caption: Proposed origin pathway via feedstock contamination or chain-extension side reactions.
Mechanistic Insight: The presence of a butanoic acid chain (4 carbons) instead of propanoic (3 carbons) suggests a deviation in the carbon-chain addition step. If the synthesis utilizes a Reformatsky reaction with an alpha-bromo ester, using a beta-bromo ester or a succinic anhydride derivative as a contaminant could yield the butanoic backbone. Alternatively, if the starting material is Cumene (Isopropylbenzene) and it undergoes a reaction that adds a 4-carbon chain, this specific impurity is formed.
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph: Ibuprofen. (Lists standard Impurities A-R). Available at: [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 347674: 4-(4-Isopropylphenyl)butanoic acid.[3] (Structural confirmation of the isomer). Available at: [Link]
- Loftus, P. et al. (1985). Ibuprofen Impurity Profiling: Chromatographic Challenges. Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for non-compendial impurities). Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-[4-(Propan-2-yl)phenyl]butanoic Acid: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the workflow is a constant. Among these is 3-[4-(Propan-2-yl)phenyl]butanoic acid, a compound with significant potential. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to empower you with the knowledge to handle this compound not just safely, but with the scientific confidence that underpins groundbreaking research.
Understanding the Hazard Profile
3-[4-(Propan-2-yl)phenyl]butanoic acid is a carboxylic acid containing an aromatic phenyl ring. Its hazard profile, as indicated by available safety data, points to several key risks that directly inform our PPE and handling strategy.[1] The compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS07 pictogram, signifying "Harmful," is associated with this compound.[1] These classifications are consistent with those of structurally similar aromatic carboxylic acids, such as 4-Isopropylbenzoic acid, which is also known to cause skin, eye, and respiratory irritation.[2][3][4] The primary routes of exposure we must guard against are therefore ingestion, skin contact, eye contact, and inhalation of dust or aerosols.
Core Protective Measures: A Multi-layered Defense
Protecting yourself from 3-[4-(Propan-2-yl)phenyl]butanoic acid involves creating a series of barriers. Each component of your Personal Protective Equipment is a critical layer in this defense-in-depth strategy.
Eye and Face Protection: The First Line of Defense
Given the classification "Causes serious eye irritation," robust eye protection is non-negotiable.[1] The potential for splashes of solutions or accidental generation of solid dust particles necessitates a barrier that provides more complete protection than standard safety glasses.
-
Mandatory Equipment: Wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a face shield must be worn in addition to safety goggles.
-
Causality: Chemical safety goggles prevent entry of irritants from the sides, top, and bottom. A face shield provides an additional, broader barrier protecting the entire face from direct splashes. Standard prescription eyeglasses are not a substitute for certified safety eyewear.[3]
Skin and Body Protection: Preventing Dermal Exposure
As a known skin irritant, direct contact with 3-[4-(Propan-2-yl)phenyl]butanoic acid must be meticulously avoided.[1] This requires both appropriate laboratory attire and, most critically, the correct choice of gloves.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, fully buttoned, to protect against incidental contact and spills.
-
Gloves - A Critical Choice: The selection of gloves is paramount and must be based on chemical compatibility. While latex gloves are common in laboratories, they offer poor protection against many organic chemicals.[5] Nitrile gloves are a superior choice for incidental contact with many acids and organic compounds.[5][6][7] For prolonged handling or immersion, heavier-duty gloves should be considered.
| Glove Material | Resistance to Organic Acids & Aromatic Compounds | Recommended Use Case |
| Nitrile | Good to Excellent for incidental splash protection.[6][7][8] | Standard laboratory operations, weighing, solution preparation. Change immediately upon contamination. |
| Neoprene | Good resistance to organic acids.[5][9] | Offers good pliability and tear resistance for tasks requiring more dexterity with sustained splash risk. |
| Butyl Rubber | Excellent resistance to a wide variety of acids.[5] | Recommended for handling concentrated solutions or for operations involving significant immersion risk. Note: May perform poorly with aromatic hydrocarbons.[5] |
-
Self-Validation: Always inspect gloves for rips or tears before use.[3] If your gloves are contaminated, remove them immediately using a technique that avoids skin contact, and wash your hands thoroughly. Do not touch surfaces like doorknobs, keyboards, or personal items with gloved hands.[3]
Respiratory Protection: Mitigating Inhalation Risk
The warning "May cause respiratory irritation" indicates that inhaling dust particles of the solid compound is a primary concern.[1] Therefore, engineering controls are the preferred method of mitigation.
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.
-
Respiratory Equipment: If engineering controls are not feasible or during a large spill clean-up, a NIOSH-approved respirator is required. A dust mask (N95) is a suitable minimum for handling the solid powder in the absence of adequate ventilation.[6]
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire workflow, from initial handling to final disposal.
Experimental Workflow: A Step-by-Step Guide
The following workflow is designed to minimize exposure at every stage.
Emergency Procedures: Immediate & Effective Response
In the event of an accidental exposure, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3] Use an emergency eyewash station if available. Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal is a legal and ethical requirement. As a non-halogenated aromatic carboxylic acid, 3-[4-(Propan-2-yl)phenyl]butanoic acid waste should be handled as follows.
-
Waste Segregation: Do not dispose of this chemical down the drain.[11] Collect all waste containing this compound in a designated, properly labeled "Non-Halogenated Organic Waste" container.[1][12] This includes rinsates and contaminated disposable materials (e.g., weigh paper, gloves).
-
Neutralization of Bulk Waste: For larger quantities of waste that are primarily acidic, neutralization may be an appropriate pre-treatment step. Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste while stirring and cooling in an ice bath.[11][13] Monitor the pH until it is in the neutral range (5-9).[11] This neutralized solution must still be collected as chemical waste and cannot be drain-disposed, as it contains organic constituents.[11]
-
Container Management: Keep waste containers tightly closed except when adding waste.[12] Store in a cool, dry, well-ventilated area, away from incompatible materials.[3] Arrange for pickup by your institution's environmental health and safety department.
By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also maintain the integrity of your research environment. This commitment to best practices is the foundation upon which reliable and reproducible science is built.
References
-
OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 4-Isopropylbenzoic acid. Available at: [Link]
-
PubChem. 4-Isopropylbenzoic Acid. National Institutes of Health. Available at: [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]
-
Kelco. CHEMICAL COMPATIBILITY CHART. NEOPRENE. Available at: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
Fox Scientific. CHEMICAL RESISTANT CHART. Available at: [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
University of Georgia Environmental Safety Division. Neutralization Guide. Available at: [Link]
-
Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. Available at: [Link]
-
Community Eye Health Journal. Emergency management: chemical burns. National Institutes of Health. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
